Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester
Description
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester is a fluorinated organic compound known for its high thermal and chemical stability. It is a member of the perfluoroalkyl substances (PFAS) family, which are characterized by their resistance to degradation and unique physicochemical properties .
Properties
IUPAC Name |
ethyl 2-fluoro-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F11O4/c1-4-24-5(23)6(2,12)25-10(19,20)7(3,13)26-11(21,22)8(14,15)9(16,17)18/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMOZMMCFWTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(OC(C(C)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F11O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester typically involves the esterification of 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propanoic acid fluoride with alcohols such as methanol . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing advanced techniques to maintain the integrity and purity of the product. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is employed in the manufacture of high-performance materials, including coatings and lubricants.
Mechanism of Action
The mechanism of action of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester involves its interaction with various molecular targets and pathways. Its high electronegativity and chemical stability allow it to interact with biological membranes and proteins, potentially disrupting normal cellular functions. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its strong fluorine-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, tech grade
Uniqueness
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester stands out due to its specific ester functional group, which imparts unique properties compared to its acid and methyl ester counterparts. This functional group enhances its solubility and reactivity, making it more versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
